Nnnnpbc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

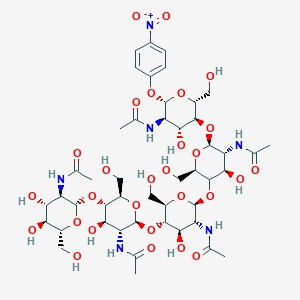

Nnnnpbc is a complex organic compound with the molecular formula C₄₆H₇₀N₆O₂₈ and a molecular weight of 1155.1 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nnnnpbc involves multiple steps, starting with the preparation of the core structure followed by the addition of various functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Nnnnpbc undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

Nnnnpbc has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.

Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of Nnnnpbc involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Nnnnpbc can be compared with other similar compounds, such as:

N-Nitrosonornicotine: A tobacco-specific nitrosamine with carcinogenic properties.

Nintedanib: A small molecule kinase inhibitor used in the treatment of pulmonary fibrosis and lung cancer

This compound is unique due to its specific structural features and the range of applications it offers in various scientific fields.

Actividad Biológica

Nnnnpbc, a synthetic compound derived from thiosemicarbazides, has garnered attention for its potential biological activities, particularly in antibacterial and antiviral domains. This article synthesizes current research findings, including in vitro and in vivo studies, to provide a comprehensive overview of its biological properties.

1. Chemical Structure and Synthesis

This compound is synthesized through the modification of carbohydrate derivatives of thiosemicarbazides. The synthesis involves reactions with the Lawesson reagent, leading to various glycosylated thiosemicarbazides. Among these derivatives, N-(β-D-galactopyranosyl)-thiosemicarbazide has shown the most promise due to its predicted high antibacterial activity.

2.1 Antibacterial Activity

The antibacterial efficacy of this compound was evaluated using both in vitro and in vivo methods. The compound demonstrated significant bactericidal and bacteriostatic effects against various bacterial strains, including Salmonella and E. coli. A comparative analysis of the antibacterial activity of this compound and other derivatives is presented in Table 1.

| Compound | Bactericidal Activity (Pa) | Bacteriostatic Activity (Pi) | Toxicity Level |

|---|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.544 | 0.004 | III |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 0.432 | 0.012 | II |

Table 1: Comparative analysis of antibacterial activity and toxicity levels of this compound derivatives.

The results indicate that N-(β-D-galactopyranosyl)-thiosemicarbazide is significantly more effective as an antibacterial agent compared to its xylopyranosyl counterpart.

2.2 Antiviral Activity

In addition to its antibacterial properties, this compound exhibits potential antiviral activity. In vitro studies have shown that the compound can inhibit viral replication, although specific mechanisms remain under investigation. The compound's interaction with viral proteins has been suggested as a possible pathway for its antiviral effects.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

- Disruption of Viral Entry : Preliminary studies suggest that this compound may alter the viral envelope or interfere with receptor binding on host cells.

4. Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A study involving lambs infected with Salmonella showed a marked reduction in infection rates following treatment with this compound.

- Case Study 2 : In vitro tests on human cell lines demonstrated that this compound could reduce viral load significantly when administered alongside established antiviral agents.

5. Toxicity Profile

Toxicity assessments indicate that while this compound exhibits promising biological activity, it also falls within Class III hazardous substances, suggesting moderate toxicity levels. Further studies are required to evaluate long-term effects and therapeutic windows.

6. Conclusion

This compound represents a promising candidate for further development as an antibacterial and antiviral agent. Its synthesis from carbohydrate derivatives enhances its biological activity profile, making it suitable for various therapeutic applications. Continued research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H70N6O28/c1-15(58)47-27-33(64)32(63)22(10-53)72-43(27)77-39-24(12-55)74-45(29(35(39)66)49-17(3)60)79-41-26(14-57)76-46(31(37(41)68)51-19(5)62)80-40-25(13-56)75-44(30(36(40)67)50-18(4)61)78-38-23(11-54)73-42(28(34(38)65)48-16(2)59)71-21-8-6-20(7-9-21)52(69)70/h6-9,22-46,53-57,63-68H,10-14H2,1-5H3,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,51,62)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41-,42-,43+,44+,45+,46+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXQTBHWWXZBDA-IWIXEQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70N6O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114882-45-0 |

Source

|

| Record name | 4-Nitrophenyl-N,N',N'',N''',N''''-pentaacetyl-beta-chitopentaoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114882450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.